ETHYL 4-({[2-(SEC-BUTYL)ANILINO]CARBONYL}AMINO)BENZOATE
Overview
Description
Ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its complex structure, which includes both aromatic and aliphatic components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[2-(SEC-BUTYL)ANILINO]CARBONYL}AMINO)BENZOATE typically involves the reaction of 4-aminobenzoic acid with 2-sec-butylphenyl isocyanate, followed by esterification with ethanol. The reaction conditions generally require an acid catalyst and a controlled temperature to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.
Major Products
Hydrolysis: 4-aminobenzoic acid and ethanol.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted aromatic compounds with functional groups like nitro or halogen.
Scientific Research Applications
Ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-({[2-(SEC-BUTYL)ANILINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a similar aromatic structure but lacking the amide and sec-butyl groups.
4-aminobenzoic acid: The parent compound used in the synthesis of ETHYL 4-({[2-(SEC-BUTYL)ANILINO]CARBONYL}AMINO)BENZOATE.
2-sec-butylphenyl isocyanate: Another precursor used in the synthesis.
Uniqueness
Ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate is unique due to its combination of aromatic and aliphatic components, as well as its potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[(2-butan-2-ylphenyl)carbamoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-14(3)17-8-6-7-9-18(17)22-20(24)21-16-12-10-15(11-13-16)19(23)25-5-2/h6-14H,4-5H2,1-3H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASXBYKIOSDELE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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